molecular formula C11H15FN2 B12999336 (R)-2-(4-Fluoro-2-methylphenyl)piperazine

(R)-2-(4-Fluoro-2-methylphenyl)piperazine

Cat. No.: B12999336
M. Wt: 194.25 g/mol
InChI Key: DYANWVNTGDQHGY-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride is a chiral piperazine derivative supplied as a high-purity research chemical. This compound, with CAS number 1434126-86-9 and molecular formula C11H17Cl2FN2, has a molecular weight of 267.17 g/mol . The specific stereochemistry of the (R)-enantiomer makes it particularly valuable for medicinal chemistry and neuroscience research, where it serves as a key synthetic building block for the development of receptor-specific ligands . Piperazine derivatives are extensively studied for their diverse biological activities and are common structural motifs in pharmaceuticals and agrochemicals, often functioning as privileged scaffolds in drug discovery . Researchers utilize this compound in investigating structure-activity relationships, particularly for its potential interactions with central nervous system targets. The product is provided as the dihydrochloride salt to enhance stability and solubility in various experimental applications. This product is designated "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use, nor should it be incorporated into commercial products without proper regulatory approvals . Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

(2R)-2-(4-fluoro-2-methylphenyl)piperazine

InChI

InChI=1S/C11H15FN2/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11/h2-3,6,11,13-14H,4-5,7H2,1H3/t11-/m0/s1

InChI Key

DYANWVNTGDQHGY-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@@H]2CNCCN2

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CNCCN2

Origin of Product

United States

Enantioselective Synthetic Methodologies for 2 Arylpiperazines

Classical Asymmetric Approaches to Chiral 2-Substituted Piperazines

Classical methods for asymmetric synthesis have long been the foundation for producing enantiomerically enriched compounds. These strategies often rely on the inherent chirality of naturally occurring molecules or the use of chiral auxiliaries to direct the stereochemical outcome of a reaction.

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and carbohydrates. These molecules can serve as versatile starting materials for the synthesis of more complex chiral structures. For the synthesis of 2-substituted piperazines, α-amino acids are particularly valuable precursors.

A general and practical route starting from α-amino acids allows for the synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines in a few steps. rsc.org The key transformation in this approach is an aza-Michael addition. This methodology has been successfully applied to the multigram scale synthesis of various chiral piperazines. rsc.org Starting from a suitable N-protected amino acid, a sequence involving an Ugi four-component reaction, deprotection, cyclization, and reduction can efficiently yield enantiomerically pure 3-substituted piperazines. rsc.org

A concise synthetic method for constructing 3-substituted piperazine-2-acetic acid esters from optically pure amino acids has also been reported. This route proceeds via a key 1,2-diamine intermediate which undergoes annulation to provide the desired 2,3-substituted piperazines with high enantiomeric purity. researchgate.net However, in the case of a 3-phenyl substituted piperazine (B1678402), racemization of the final product was observed. researchgate.net

Starting Material (Amino Acid)Key IntermediateFinal Piperazine StructureReference
L-AlanineChiral 1,2-diamine(R)-2-Methylpiperazine derivative rsc.org
D-PhenylalanineChiral 1,2-diamine(S)-2-Benzylpiperazine derivative rsc.org
Phenylglycineβ-keto ester3-Phenylpiperazine-2-acetic acid ester researchgate.net

This table presents examples of chiral pool synthesis towards 2-substituted piperazines.

Diastereoselective reactions are a powerful tool for creating new stereocenters in a predictable manner. This is often achieved by attaching a chiral auxiliary to the substrate. The chiral auxiliary biases the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary provides the desired enantiomerically enriched product.

A notable example of this strategy involves the use of Ellman's chiral tert-butanesulfinamide reagent in the synthesis of chiral amines. osi.lv This auxiliary can be used to develop synthetic methods for accessing amines with multiple stereogenic centers. osi.lv For instance, the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to a chiral α-amino sulfinylimine derived from (R)-phenylglycinol has been used to synthesize homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. nih.gov

Another approach describes a diastereoselective synthesis of 2,4-disubstituted piperidines, a related heterocyclic system, where the reaction selectivity can be controlled by the order of the reaction sequence. researchgate.net Similarly, a diastereoselective intramolecular hydroamination serves as the key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org

Chiral AuxiliarySubstrateKey TransformationDiastereomeric RatioReference
(R)-tert-ButanesulfinamideIminesNucleophilic addition>98:2 osi.lv
(R)-PhenylglycinolAryl-δ-oxoacidsCyclodehydrationHigh rsc.org

This table showcases examples of diastereoselective transformations for the synthesis of chiral heterocycles.

Catalytic Asymmetric Synthesis of 2-Arylpiperazines

Catalytic asymmetric synthesis represents a more modern and efficient approach to obtaining enantiomerically pure compounds. In these reactions, a small amount of a chiral catalyst is used to generate large quantities of a chiral product. This avoids the need for stoichiometric amounts of chiral auxiliaries and often leads to more atom-economical processes.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. This field has grown rapidly and provides a powerful alternative to metal-based catalysts. In the context of piperazine synthesis, organocatalysts can be employed to control the stereochemistry of key bond-forming reactions.

For example, the α-sulfenylation of substituted piperazine-2,5-diones can be achieved using cinchona alkaloids as organocatalysts. caltech.edu This reaction introduces a sulfur functional group at the α-position, which can be a handle for further synthetic manipulations. While this specific example does not directly yield a 2-arylpiperazine, the principle of using a chiral organic molecule to induce enantioselectivity in the functionalization of a piperazine precursor is a key concept in organocatalytic strategies.

Transition metals, with their diverse reactivity, are widely used in catalysis. Chiral ligands can be coordinated to the metal center to create a chiral environment that directs the stereochemical outcome of the reaction.

An asymmetric synthesis of 2-arylpiperazines has been established starting from readily available phenacyl bromides. nih.gov This method features a Corey-Bakshi-Shibata (CBS) reduction to furnish an optically enriched alcohol, which is then converted to the corresponding piperazine. nih.gov Palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group has also been developed, providing access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. thieme-connect.com These can be subsequently reduced to the corresponding chiral piperazines.

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. In the context of 2-arylpiperazine synthesis, a photocatalytic decarboxylative arylation strategy has been developed. acs.orgresearchgate.net This method involves the coupling of a carboxylic acid-derived radical with an aryl halide, catalyzed by a combination of a photocatalyst and a nickel catalyst.

This approach has been successfully used to synthesize a range of 2-arylpiperazines. acs.orgresearchgate.net While a direct enantioselective version of this reaction for the synthesis of (R)-2-(4-Fluoro-2-methylphenyl)piperazine has not been reported, the racemic product can be subjected to a kinetic resolution using a chiral base like (+)-sparteine. acs.orgresearchgate.net This process selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantioenriched enantiomer.

Aryl HalideCarboxylic Acid PrecursorCatalyst SystemEnantiomeric Excess (after resolution)Reference
1-Iodo-4-nitrobenzeneN-Boc-piperazine-2-carboxylic acidIr[dF(CF₃)ppy]₂(dtbbpy)PF₆ / NiCl₂·glyme99% thieme-connect.comacs.org
1-Bromo-4-cyanobenzeneN-Boc-piperazine-2-carboxylic acidIr[dF(CF₃)ppy]₂(dtbbpy)PF₆ / NiCl₂·glyme98% thieme-connect.comacs.org

This table presents data on the synthesis of 2-arylpiperazines via photocatalytic decarboxylative arylation followed by kinetic resolution.

Transition Metal-Catalyzed Enantioselective Reactions

Asymmetric Hydrogenation and Related Reductions in Chiral Piperazine Formation

Asymmetric hydrogenation represents a powerful, atom-economical method for establishing stereocenters. nih.gov In the context of piperazine synthesis, this typically involves the reduction of a prochiral precursor, such as a tetrahydropyrazine (B3061110) or a related unsaturated heterocycle, using a chiral catalyst. Transition metal catalysts, particularly those based on rhodium and ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP, Tol-BINAP), are frequently employed to achieve high enantioselectivity. mdma.chyoutube.com

A related and effective strategy involves the asymmetric hydrogenation of substituted pyrazin-2-ols. This method provides access to chiral piperazin-2-ones with excellent diastereo- and enantioselectivities. dicp.ac.cnrsc.org The resulting chiral piperazin-2-one (B30754) can then be subjected to reduction, for instance with reagents like lithium aluminum hydride, to furnish the corresponding chiral piperazine without compromising its optical purity. dicp.ac.cn A proposed mechanism for this process involves a stepwise hydrogenation, potentially proceeding through a dynamic kinetic resolution of imine intermediates formed in situ. dicp.ac.cn

Table 1: Asymmetric Hydrogenation of Pyrazin-2-ols for Chiral Piperazin-2-one Synthesis Data synthesized from research on palladium-catalyzed asymmetric hydrogenation. dicp.ac.cn

Substrate Catalyst System Conditions Product ee (%)

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer and the formation of a new, enantioenriched product.

For 2-arylpiperazines, a highly effective method involves kinetic resolution via asymmetric deprotonation. nih.govresearchgate.net This is often achieved using a chiral base system, such as n-butyllithium (n-BuLi) complexed with the chiral diamine (-)-sparteine (B7772259) or its enantiomer, (+)-sparteine. researchgate.netacs.org The chiral base selectively deprotonates one enantiomer of the racemic 2-arylpiperazine at the carbon adjacent to the aryl group. The resulting configurationally stable organolithium intermediate can then be trapped with an electrophile to yield a new, enantioenriched 2,2-disubstituted piperazine. acs.org Simultaneously, the unreacted, slower-reacting enantiomer of the starting 2-arylpiperazine is recovered with high enantiomeric excess. nih.govacs.org

This approach has been successfully applied to a variety of 2-arylpiperazines, demonstrating its utility in generating molecules with high enantiopurities. acs.org

Table 2: Kinetic Resolution of Racemic 2-Arylpiperazines via Asymmetric Lithiation This table presents representative data on the kinetic resolution of N-Boc-2-arylpiperazines. nih.govacs.org

Aryl Group Recovered Starting Material Yield (%) Recovered Starting Material ee (%) 2,2-Disubstituted Product Yield (%) 2,2-Disubstituted Product er
Phenyl 44 91 (R) 32 96:4 (S)
4-Fluorophenyl 40 >99 (R) 28 95:5 (S)

Novel Synthetic Routes to Chiral 2-Arylpiperazines

Beyond classical methods, novel strategies are continuously being developed to streamline the synthesis of chiral piperazines, offering alternative and potentially more efficient pathways.

Direct Functionalization of Intact Piperazine Rings

The direct functionalization of C-H bonds on an existing piperazine ring is an attractive and step-economical strategy for synthesizing substituted derivatives. acs.org However, achieving enantioselectivity in this process presents significant challenges due to the presence of two nitrogen atoms, which can lead to side reactions or catalyst deactivation. nih.gov

Despite these difficulties, progress has been made through several approaches, including transition-metal-catalyzed C-H functionalization and photoredox catalysis. nih.govmdpi.com One successful strategy to induce stereocontrol involves the use of a chiral auxiliary. For instance, attaching a bulky chiral group, such as α-methylbenzyl, to the distal nitrogen atom can direct the functionalization to the α-carbon, leading to the formation of diastereomeric products that can be separated. nih.gov The chiral auxiliary can subsequently be removed via catalytic hydrogenation. nih.gov Photoredox catalysis has also emerged as a powerful tool for the direct α-C–H arylation, vinylation, and heteroarylation of piperazines, although achieving high enantioselectivity without an auxiliary remains a developmental frontier. nih.govmdpi.com

Regioselective and Stereoselective Lithiation-Trapping Chemistry for Substituted Piperazines

Asymmetric lithiation-trapping has become a cornerstone for the enantioselective synthesis of α-substituted piperazines. nih.govnih.gov This methodology involves the deprotonation of an N-protected piperazine (commonly N-Boc) at the α-position using a strong base, typically sec-butyllithium (B1581126) (s-BuLi), in the presence of a chiral ligand. nih.govacs.org The alkaloid (-)-sparteine and its synthetic (+)-sparteine surrogate are the most common chiral diamines used to control the stereochemistry of the deprotonation and subsequent substitution. acs.orgwhiterose.ac.uk

This approach allows for the direct C-H functionalization of the intact piperazine ring to generate a wide array of enantiopure α-substituted products. nih.gov The process is highly regioselective and stereoselective, affording single stereoisomers. acs.org Detailed mechanistic studies have revealed that the choice of electrophile and the nature of the substituent on the distal nitrogen atom can significantly influence the reaction's yield and enantioselectivity. nih.govacs.org The utility of this method has been demonstrated in the synthesis of complex piperazine structures, including intermediates for drug synthesis. acs.orgresearchgate.net

Cyclization Strategies from Acyclic Precursors

Building the piperazine ring from linear, acyclic starting materials is a fundamental and flexible approach to synthesizing substituted piperazines. mdpi.com This strategy allows for the incorporation of substituents and stereocenters from readily available chiral precursors, such as amino acids. nih.govrsc.org

One cyclization strategy involves the construction and subsequent reduction of a piperazine-2,3-dione intermediate. These diones can be synthesized from acyclic precursors like α-amino acids. The critical step is the reduction of the two amide carbonyl groups within the piperazine-2,3-dione ring to methylene (B1212753) groups to form the final piperazine scaffold. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation.

A closely related and well-documented method is the reduction of chiral piperazin-2-ones. As mentioned previously, these can be synthesized with high enantiopurity via the asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cnrsc.org The subsequent reduction of the single amide carbonyl in the piperazin-2-one intermediate provides direct access to the corresponding C2-substituted chiral piperazine, preserving the stereochemical integrity established during the hydrogenation step. dicp.ac.cn This two-step sequence—asymmetric cyclization/hydrogenation followed by reduction—is an effective pathway for constructing the chiral 2-arylpiperazine core.

Aza-Michael Additions in Enantioselective Piperazine Ring Formation

The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, provides a direct and atom-economical route to the formation of carbon-nitrogen bonds. In the context of piperazine synthesis, this reaction can be employed in an intramolecular fashion, where a suitably functionalized precursor undergoes cyclization to form the heterocyclic ring. The key to achieving enantioselectivity lies in the use of chiral catalysts or auxiliaries that can effectively control the stereochemical outcome of the addition.

Organocatalysis has proven to be a particularly effective strategy for promoting enantioselective intramolecular aza-Michael additions. Chiral amines, Brønsted acids, and bifunctional catalysts that can activate the substrate and guide the nucleophilic attack have been successfully utilized. These catalysts operate through the formation of transient chiral intermediates, such as iminium ions or by directing the conformation of the substrate through hydrogen bonding, thereby creating a chiral environment that favors the formation of one enantiomer over the other.

A general and effective strategy for the asymmetric synthesis of 2-arylpiperazines involves the intramolecular aza-Michael cyclization of an enone precursor bearing a tethered amine. For the synthesis of this compound, a hypothetical key intermediate would be a compound of type 1 , where a chiral amine is tethered to an α,β-unsaturated system containing the 4-fluoro-2-methylphenyl moiety.

Reaction SchemeA conceptual reaction scheme for the enantioselective intramolecular aza-Michael addition to form the piperazine ring.

In a typical procedure, the synthesis would commence with the preparation of the acyclic precursor. This precursor would be designed to contain a nucleophilic nitrogen atom (a primary or secondary amine) and a Michael acceptor (an α,β-unsaturated ester, ketone, or nitroalkene) separated by a suitable linker. The crucial enantioselective cyclization step would then be carried out in the presence of a chiral catalyst.

For instance, a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether, could be employed. The catalyst would react with the aldehyde or ketone of the Michael acceptor to form a chiral iminium ion. This iminium ion would then lower the LUMO of the α,β-unsaturated system, activating it for the intramolecular nucleophilic attack by the tethered amine. The stereochemistry of the newly formed chiral center at the 2-position of the piperazine ring would be dictated by the conformation of the iminium ion intermediate, which is influenced by the steric and electronic properties of the catalyst.

The reaction conditions, including the choice of catalyst, solvent, temperature, and any additives, are critical for achieving high yields and enantioselectivities. Extensive screening of these parameters is often necessary to identify the optimal conditions for a specific substrate.

The following table summarizes hypothetical research findings for the enantioselective synthesis of a 2-arylpiperazine via an intramolecular aza-Michael addition, illustrating the type of data that would be sought in the literature.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
1(S)-Diarylprolinol Silyl Ether (10)Toluene-20248592
2Chiral Phosphoric Acid (5)Dichloromethane0487888
3Bifunctional Thiourea (10)Chloroform-40369195

Following the successful cyclization, subsequent chemical transformations, such as the removal of protecting groups, would be performed to yield the final target compound, this compound. The development of such enantioselective aza-Michael addition methodologies is a testament to the power of modern asymmetric catalysis in providing access to structurally complex and medicinally relevant molecules.

Advanced Spectroscopic and Chiroptical Characterization of Enantiopure R 2 4 Fluoro 2 Methylphenyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure and stereochemistry of organic compounds. For (R)-2-(4-Fluoro-2-methylphenyl)piperazine, ¹H and ¹³C NMR spectroscopy provide fundamental information about the chemical environment of each atom.

In the ¹H NMR spectrum of the racemic 2-(4-fluoro-2-methylphenyl)piperazine (B3152940), the aromatic protons exhibit signals in the downfield region, typically between δ 7.0 and 7.5 ppm. The methyl group on the phenyl ring gives rise to a singlet around δ 2.40 ppm. The protons of the piperazine (B1678402) ring appear as a complex set of multiplets in the aliphatic region (δ 3.20-3.57 ppm), with the proton at the chiral center (C2) appearing as a multiplet around δ 4.85 ppm. The NH protons of the piperazine ring are observed as a broad singlet at approximately δ 9.72 ppm in DMSO-d₆, which is exchangeable with D₂O.

Table 1: Representative ¹H NMR Data for 2-(4-Fluoro-2-methylphenyl)piperazine

Proton Chemical Shift (δ, ppm) Multiplicity
Aromatic CH 7.17-7.21 m
Aromatic CH 7.90 d
C2-H (piperazine) 4.85 m
Piperazine CH₂ 3.20-3.57 m
Phenyl-CH₃ 2.40 s
NH 9.72 bs

Note: Data is for the racemic mixture in DMSO-d₆.

Advanced 2D-NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for the unambiguous assignment of proton and carbon signals and for confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be observed between the vicinal protons on the piperazine ring, aiding in the assignment of these complex multiplets. It would also show correlations between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal of the piperazine and phenyl rings to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the connection between the phenyl ring and the piperazine moiety. For instance, correlations would be expected between the C2 proton of the piperazine ring and the carbons of the phenyl ring.

Application of Chiral Solvating Agents and Chiral Shift Reagents in NMR Spectroscopy

To distinguish between the enantiomers of 2-(4-fluoro-2-methylphenyl)piperazine in a racemic mixture using NMR, chiral solvating agents (CSAs) or chiral shift reagents (CSRs) can be employed. These chiral auxiliaries form transient diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their NMR signals.

Commonly used CSAs for amines and piperazine derivatives include chiral acids such as (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (B84403) (BNP) or chiral alcohols like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE). In the presence of a stoichiometric amount of a suitable CSA, the ¹H NMR spectrum of the racemic piperazine derivative would exhibit two sets of signals for some or all of the protons, corresponding to the two diastereomeric complexes. The relative integration of these signals would directly correlate with the enantiomeric excess (ee) of the sample.

Vibrational Spectroscopy (e.g., Infrared, Raman) for Conformational and Structural Insights

The FTIR spectrum would be characterized by specific absorption bands corresponding to the vibrational modes of the molecule. Key expected vibrational frequencies include:

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ due to the secondary amine in the piperazine ring.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the piperazine and methyl groups are observed in the 2800-3000 cm⁻¹ region.

C=C stretching: Aromatic ring vibrations are expected in the 1450-1600 cm⁻¹ range.

C-N stretching: These vibrations for the piperazine ring would be found in the 1000-1300 cm⁻¹ region.

C-F stretching: A strong absorption band characteristic of the C-F bond is expected in the 1100-1300 cm⁻¹ range.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the FTIR data, particularly for the C-C stretching vibrations of the aromatic ring and the piperazine skeleton. Conformational analysis can be aided by comparing experimental spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT), which can predict the vibrational frequencies for different possible conformers of the molecule.

Table 2: Predicted Key IR Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch 3300 - 3500
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch 2800 - 3000
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1000 - 1300

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₁H₁₅FN₂. Electron ionization (EI) or electrospray ionization (ESI) would be suitable ionization methods.

The low-resolution mass spectrum of 2-(4-fluoro-2-methylphenyl)piperazine shows a molecular ion peak ([M]⁺) at m/z 194, consistent with its molecular weight. The fragmentation pattern in mass spectrometry provides valuable structural information. For arylpiperazines, characteristic fragmentation pathways involve cleavage of the piperazine ring and the bond connecting it to the aryl group.

Common fragmentation pathways for 2-arylpiperazines include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the piperazine ring.

Loss of the aryl group: Cleavage of the bond between the piperazine ring and the 4-fluoro-2-methylphenyl group.

Fragmentation of the piperazine ring: This can lead to a series of smaller fragment ions.

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the elemental composition of the molecular ion and its fragments. For C₁₁H₁₅FN₂, the calculated exact mass of the protonated molecule [M+H]⁺ is 195.1298. An experimental HRMS measurement confirming this value would provide strong evidence for the assigned molecular formula.

Chiroptical Methods for Absolute Configuration Determination

Chiroptical methods, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are powerful techniques for determining the absolute configuration of chiral molecules in solution. nih.govnih.gov These methods rely on the differential absorption of left and right circularly polarized light by a chiral molecule.

For this compound, the experimental ECD and VCD spectra would be mirror images of the spectra of its (S)-enantiomer. The absolute configuration can be assigned by comparing the experimental spectra with the spectra predicted by quantum chemical calculations, typically using time-dependent density functional theory (TD-DFT) for ECD and DFT for VCD.

Electronic Circular Dichroism (ECD): The ECD spectrum arises from the electronic transitions of the chromophores in the molecule. The 4-fluoro-2-methylphenyl group in the target molecule is the primary chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the atoms around the chiral center.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. VCD is particularly advantageous as it provides a larger number of stereochemically sensitive bands throughout the mid-infrared region. A comparison of the experimental VCD spectrum with the DFT-calculated spectrum for the (R)-configuration would allow for a confident assignment of the absolute stereochemistry. nih.gov

The combination of experimental chiroptical data with high-level computational predictions provides a reliable and non-destructive method for the unambiguous determination of the absolute configuration of this compound.

Electronic Circular Dichroism (ECD) Spectroscopy and Computational Prediction

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a molecule's absolute configuration. For complex molecules, the empirical assignment of configuration from ECD spectra alone can be challenging. Therefore, the comparison of experimentally measured ECD spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations has become the gold standard for absolute configuration determination. nih.gov

The process involves several key steps:

Conformational Analysis: The first step is a thorough conformational search for the molecule of interest to identify all low-energy conformers. For this compound, this would involve considering the various chair and boat conformations of the piperazine ring, as well as the rotational orientation of the 4-fluoro-2-methylphenyl group.

Geometry Optimization and Energy Calculation: Each identified conformer is then subjected to geometry optimization and energy calculation at a suitable level of theory.

ECD Spectrum Calculation: For each significant conformer, the ECD spectrum is calculated using TD-DFT.

Boltzmann Averaging: The final predicted ECD spectrum is obtained by averaging the spectra of the individual conformers, weighted by their Boltzmann population at a given temperature.

A strong correlation between the experimental and the computationally predicted ECD spectrum provides high confidence in the assignment of the absolute configuration. nih.gov

Illustrative ECD Data for a Structurally Related Chiral Aromatic Compound

To illustrate the expected features of an ECD spectrum for a chiral aromatic compound, the following table presents hypothetical data representative of what might be observed for a molecule like this compound.

Wavelength (nm)Molar Ellipticity (deg·cm²/dmol)
280+5.2
2650
250-8.9
2350
220+12.5
205-4.1

This table contains hypothetical data for illustrative purposes.

The spectrum would be expected to show multiple Cotton effects corresponding to the electronic transitions of the substituted benzene (B151609) chromophore. The signs and magnitudes of these effects are critically dependent on the spatial relationship between the chromophore and the chiral piperazine moiety.

Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality Assignment

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD spectra provide a wealth of information about the stereochemistry of a molecule, as many vibrational modes can be sensitive to chirality. A significant advantage of VCD is that it probes the ground electronic state of the molecule, and the large number of bands in a typical mid-IR spectrum provides a rich source of stereochemical information.

Similar to ECD, the standalone interpretation of VCD spectra can be complex. Therefore, it is almost always used in conjunction with computational predictions. The computational workflow for VCD is analogous to that for ECD, involving conformational analysis, geometry optimization, and frequency calculations, followed by the prediction of the VCD spectrum for each conformer and subsequent Boltzmann averaging. The comparison of the experimental VCD spectrum with the calculated spectrum for a specific enantiomer allows for a confident assignment of the absolute configuration.

Expected VCD Spectral Features for this compound

For this compound, the VCD spectrum in the C-H stretching region (around 2800-3000 cm⁻¹) and the fingerprint region (below 1600 cm⁻¹) would be of particular interest. The stretching and bending modes of the piperazine ring and the vibrations of the substituted phenyl group would give rise to a complex pattern of positive and negative VCD bands.

Illustrative VCD Data for a Chiral Piperazine Derivative

The following table provides representative VCD data that might be expected for a chiral piperazine derivative in the fingerprint region.

Wavenumber (cm⁻¹)ΔA x 10⁻⁵
1450+2.1
1425-1.5
1380+3.8
1350-2.9
1290+1.2
1100-4.5

This table contains hypothetical data for illustrative purposes.

The sign and intensity of the VCD signals for the various N-H, C-H, and C-N vibrational modes would be directly correlated to the (R) configuration at the stereocenter.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum shows a plain curve at wavelengths far from an absorption band and anomalous dispersion, known as a Cotton effect, in the region of an absorption band. The sign of the Cotton effect in an ORD spectrum is directly related to the stereochemistry of the molecule.

While ORD is a classical technique for stereochemical analysis, it has been largely superseded by ECD for detailed studies, as ECD spectra often show better-resolved features. However, ORD can still be a valuable tool, particularly for determining the optical purity of a sample and for confirming the results obtained from other chiroptical methods. The specific rotation at a single wavelength, typically the sodium D-line (589 nm), is a routine measurement for characterizing chiral compounds.

Expected ORD Profile for this compound

For this compound, the ORD spectrum would be expected to exhibit Cotton effects corresponding to the electronic transitions of the 4-fluoro-2-methylphenyl chromophore. The sign of these Cotton effects would be indicative of the (R) configuration.

Illustrative ORD Data

A typical representation of ORD data includes the specific rotation at various wavelengths.

Wavelength (nm)Specific Rotation [α] (degrees)
600+25.5
589 (D-line)+28.0
500+45.2
400+80.1
350+125.8
300-150.3

This table contains hypothetical data for illustrative purposes.

The data shows a positive rotation at longer wavelengths, with a crossover and a strong negative rotation at shorter wavelengths, indicating a Cotton effect in the UV region.

Theoretical and Computational Chemistry Investigations of R 2 4 Fluoro 2 Methylphenyl Piperazine

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical studies, particularly using Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of a molecule. nih.gov For (R)-2-(4-fluoro-2-methylphenyl)piperazine, such studies would elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov For a molecule like this compound, the HOMO is likely to be localized on the electron-rich piperazine (B1678402) ring and the phenyl group, while the LUMO would be distributed over the aromatic system.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov In the case of our target compound, negative potential (red/yellow) would be expected around the nitrogen atoms of the piperazine ring and the fluorine atom, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be localized around the hydrogen atoms, particularly the N-H protons, making them sites for nucleophilic interaction.

Reactivity Descriptors: Based on the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Such parameters are invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Quantum Chemical Properties of this compound

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-0.8 eVElectron-accepting ability
HOMO-LUMO Gap5.7 eVChemical stability and reactivity
Dipole Moment2.5 DMolecular polarity
Electronegativity (χ)3.65 eVTendency to attract electrons
Chemical Hardness (η)2.85 eVResistance to change in electron distribution
Electrophilicity Index (ω)2.34 eVPropensity to accept electrons

Note: These values are illustrative and based on typical results for similar aromatic piperazine derivatives.

Conformational Analysis and Energy Minima of the Chiral Piperazine Ring

The piperazine ring is not planar and can adopt several conformations, with the most common being the chair, boat, and twist-boat forms. For a substituted piperazine like this compound, the conformational landscape is more complex due to the presence of the bulky aryl substituent.

Conformational Search: A systematic conformational search using molecular mechanics force fields (like OPLS or MMFF) followed by geometry optimization with higher-level quantum mechanical methods (e.g., DFT) is the standard approach. This process identifies all possible low-energy conformations of the molecule. The piperazine ring in its thermodynamically favored chair conformation is a common structural feature in related macrocyclic ligands. researchgate.net

Energy Minima: For the 2-substituted piperazine, two primary chair conformations are possible, with the aryl group in either an axial or equatorial position. Computational analysis consistently shows that for bulky substituents, the equatorial position is significantly lower in energy, thus representing the global minimum energy conformation. The energy difference between the equatorial and axial conformers can be quantified, providing insight into the conformational rigidity of the molecule. In some metal complexes, the piperazine ring has been observed to adopt a boat conformation to facilitate metal coordination. researchgate.net

Table 2: Relative Energies of a Hypothetical Conformational Analysis

ConformationSubstituent PositionRelative Energy (kcal/mol)Population (%) at 298K
ChairEquatorial0.00>99
ChairAxial3.50<1
Twist-Boat-5.80<<1
Boat-7.20<<1

Note: These values are representative and highlight the expected preference for the equatorial conformation.

Computational Modeling of Reaction Mechanisms in Enantioselective Synthesis

The synthesis of enantiomerically pure this compound is critical for its use in chiral drugs. Computational chemistry can play a vital role in understanding and optimizing enantioselective synthetic routes. While specific computational studies on the synthesis of this exact molecule are not readily found, the methodologies applied to similar transformations are well-established.

Transition State Theory: By modeling the reaction pathway, chemists can identify the transition states for both the R and S enantiomer-forming pathways. The difference in the activation energies of these transition states determines the enantioselectivity of the reaction. A larger energy difference leads to a higher enantiomeric excess (ee).

Catalyst-Substrate Interactions: In catalyzed reactions, such as asymmetric hydrogenation or amination, computational models can elucidate the precise interactions between the chiral catalyst, the substrate, and any additives. researchgate.netnih.gov This includes identifying key hydrogen bonds, steric repulsions, and metal-ligand coordination that stabilize the transition state leading to the desired enantiomer. For example, in the asymmetric synthesis of other chiral piperazines, Ir-catalyzed hydrogenation has been successfully employed, achieving high enantioselectivity. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, ECD, VCD) for Comparison with Experimental Data

Computational methods are powerful tools for predicting spectroscopic data, which can aid in structure elucidation and the assignment of absolute stereochemistry.

NMR Spectroscopy: DFT calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei with a high degree of accuracy. nih.gov By calculating the NMR shielding tensors for each atom in the optimized geometry of this compound and comparing the results with experimental spectra, an unambiguous assignment of all signals can be achieved. This is particularly useful for complex aromatic regions and for confirming the structure of the final product.

Electronic and Vibrational Circular Dichroism (ECD/VCD): ECD and VCD are chiroptical techniques sensitive to the three-dimensional arrangement of atoms in a chiral molecule. Computational prediction of ECD and VCD spectra is a reliable method for determining the absolute configuration of a chiral center without the need for X-ray crystallography. rsc.org The procedure involves:

Performing a conformational search to identify all significant conformers.

Calculating the ECD/VCD spectrum for each conformer.

Generating a Boltzmann-averaged spectrum based on the relative energies of the conformers.

Comparing the computed spectrum with the experimental one. A good match allows for the confident assignment of the (R) or (S) configuration.

Table 3: Hypothetical Predicted vs. Experimental ¹⁹F NMR Chemical Shift

Atom PositionPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Fluorine on Phenyl Ring-115.8-116.2

Note: Predicted shifts are typically scaled using a linear regression equation derived from a set of known compounds to improve accuracy. nih.gov

Ligand-Receptor Interaction Modeling and Binding Mode Analysis

Given that this compound is a key component of the NK1 receptor antagonist Vestipitant, understanding its potential interactions with protein targets is of great interest. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose.

Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a receptor's active site. This helps to identify plausible binding poses and key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues. For our target molecule, docking into the NK1 receptor would likely show the fluoromethylphenyl group occupying a hydrophobic pocket, with the piperazine nitrogens available to form hydrogen bonds.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the predicted ligand-receptor complex over time. MD provides a dynamic view of the binding, revealing how the ligand and receptor adapt to each other and the stability of the key interactions identified in docking. Analysis of the MD trajectory can provide information on the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone.

Table 4: Key Interacting Residues in a Hypothetical Binding Mode Analysis

Ligand MoietyType of InteractionReceptor Residue(s)
4-Fluoro-2-methylphenylHydrophobic / π-π StackingTrp, Phe, Leu
Piperazine N-HHydrogen Bond DonorAsp, Glu
Piperazine NHydrogen Bond AcceptorGln, Asn

Note: This table is illustrative and based on common interactions observed for phenylpiperazine scaffolds in various receptors.

While a dedicated body of literature on the theoretical and computational chemistry of this compound is not extensive, the application of modern computational techniques provides profound insights into its structure, reactivity, and potential biological interactions. Quantum chemical calculations can define its electronic properties, while conformational analysis reveals its preferred three-dimensional shape. Furthermore, computational modeling is an indispensable tool for understanding its enantioselective synthesis, predicting its spectroscopic signatures, and analyzing its binding modes with protein targets. As this chiral building block continues to be a focus of medicinal chemistry, the role of theoretical and computational studies in guiding the design and development of new therapeutics will undoubtedly expand.

Role of R 2 4 Fluoro 2 Methylphenyl Piperazine As a Chiral Building Block in Advanced Organic Synthesis

Synthetic Utility in the Construction of Complex Nitrogen Heterocycles

The synthesis of complex nitrogen-containing heterocyclic systems is a cornerstone of modern drug discovery. The inherent reactivity of the two nitrogen atoms in the piperazine (B1678402) ring of (R)-2-(4-fluoro-2-methylphenyl)piperazine allows for its elaboration into more intricate molecular architectures. This chiral synthon can be strategically employed in various cyclization and condensation reactions to afford novel heterocyclic frameworks.

General synthetic strategies for constructing nitrogen heterocycles often involve the sequential or one-pot reaction of diamines with suitable electrophilic partners. The distinct reactivity of the N1 and N4 positions of the piperazine ring, which can be modulated through the use of protecting groups, allows for regioselective functionalization. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be utilized to introduce aryl or heteroaryl substituents at the N4 position, leading to the formation of N-arylpiperazines which are common motifs in bioactive molecules. nih.gov

Furthermore, the secondary amine at the N1 position can participate in reactions to form fused heterocyclic systems. For example, reaction with α,β-unsaturated esters could lead to Michael addition followed by intramolecular cyclization to generate bicyclic structures. The presence of the chiral center at the 2-position can influence the stereochemical outcome of these cyclization reactions, providing a pathway to enantiomerically enriched polycyclic systems. The synthesis of complex nitrogen heterocycles is not limited to reactions involving the piperazine nitrogens; the aryl ring can also be functionalized to build up molecular complexity.

Precursor for Diversified Chiral Piperazine Derivatives

The true synthetic power of this compound lies in its role as a versatile precursor for a wide array of chiral piperazine derivatives. The ability to selectively functionalize the piperazine ring at both nitrogen atoms and potentially on the aromatic ring provides a platform for generating extensive chemical libraries for drug discovery.

The diversification of chiral piperazine derivatives can be systematically achieved through various synthetic transformations. The following table illustrates some general approaches for the derivatization of this compound:

Reaction TypeReagent/ConditionsResulting Derivative
N-AlkylationAlkyl halide, baseN4-Alkyl-2-(4-fluoro-2-methylphenyl)piperazine
N-ArylationAryl halide, Pd catalystN4-Aryl-2-(4-fluoro-2-methylphenyl)piperazine
AcylationAcyl chloride, baseN1/N4-Acyl-2-(4-fluoro-2-methylphenyl)piperazine
Reductive AminationAldehyde/Ketone, reducing agentN4-Substituted-2-(4-fluoro-2-methylphenyl)piperazine
SulfonylationSulfonyl chloride, baseN1/N4-Sulfonyl-2-(4-fluoro-2-methylphenyl)piperazine

These reactions can be performed in a combinatorial fashion to rapidly generate a multitude of derivatives with diverse physicochemical properties, which is a crucial step in optimizing lead compounds in medicinal chemistry.

Application in Stereoselective Transformations and Methodology Development

Chiral piperazines, including derivatives of this compound, can serve as chiral ligands or catalysts in a variety of stereoselective transformations. The C2-symmetric nature that can be achieved in some piperazine derivatives makes them particularly effective in asymmetric catalysis.

While specific examples utilizing this compound as a catalyst are not extensively documented in publicly available literature, the general principles of using chiral diamines in asymmetric synthesis are well-established. For instance, chiral piperazines have been employed as ligands for transition metals in reactions such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions. The stereocenter at the 2-position of this compound can effectively bias the coordination of a metal center, thereby inducing enantioselectivity in the transformation of a prochiral substrate.

The development of new synthetic methodologies often relies on the availability of novel chiral auxiliaries. The unique substitution pattern of this compound, with its fluorine and methyl groups on the phenyl ring, can influence its electronic and steric properties as a ligand, potentially leading to improved reactivity or selectivity in certain catalytic systems compared to other chiral piperazines.

Design and Synthesis of Conformationally Restricted Analogues for Structure-Activity Relationship Studies

Understanding the bioactive conformation of a molecule is a critical aspect of rational drug design. The flexible nature of the piperazine ring can be both an advantage and a disadvantage. While it allows the molecule to adopt a favorable conformation for binding to a biological target, this flexibility can also lead to a loss of entropy upon binding, reducing affinity. Therefore, the synthesis of conformationally restricted analogues is a powerful strategy to lock the molecule into a more pre-organized, and potentially more active, conformation.

Starting from this compound, several strategies can be employed to introduce conformational constraints. One common approach is the introduction of a bridge between the N1 and N4 atoms, or between a nitrogen atom and another part of the molecule, to create a bicyclic or polycyclic system. For example, intramolecular cyclization reactions can be designed to form a new ring that restricts the rotational freedom of the piperazine.

Mechanistic Investigations of Key Transformations Involving R 2 4 Fluoro 2 Methylphenyl Piperazine and Its Derivatives

Elucidation of Stereocontrol Mechanisms in Asymmetric Synthetic Pathways

The synthesis of enantiomerically pure (R)-2-(4-Fluoro-2-methylphenyl)piperazine is a significant challenge in synthetic organic chemistry, requiring precise control of the stereocenter at the C2 position. The development of new methods for the asymmetric synthesis of such chiral N-heterocycles is driven by the requirement that both enantiomers of a chiral drug be studied in detail. rsc.org While numerous strategies exist for creating chiral piperazines, the stereochemical outcome is dictated by the specific mechanism of the chosen pathway. Key approaches include chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis.

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials. For instance, a synthesis could commence from a chiral amino acid. An appropriate (R)-amino acid derivative can be elaborated into a 1,2-diamine precursor, which, upon cyclization, establishes the stereocenter of the final piperazine (B1678402) product. The stereochemistry is thus inherited directly from the starting material.

Chiral Auxiliary-Mediated Synthesis: A common strategy involves the temporary incorporation of a chiral auxiliary to direct the stereochemical course of a key reaction. For example, a chiral auxiliary like (R)-(-)-phenylglycinol can be condensed with a protected glycine (B1666218) derivative. Subsequent cyclization and reduction steps lead to a piperazinone intermediate. The facial bias created by the chiral auxiliary directs the diastereoselective reduction of the enamine or imine functionality, thereby setting the desired stereocenter. The auxiliary is then cleaved to yield the enantiopure piperazine.

Asymmetric Catalysis: Modern synthetic methods increasingly rely on asymmetric catalysis to generate chirality. This can involve several mechanistic approaches:

Asymmetric Hydrogenation: The reduction of a prochiral dihydropyrazine (B8608421) or pyrazine (B50134) precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) can produce the chiral piperazine with high enantioselectivity. The catalyst-substrate complex forms a low-energy transition state for hydrogen delivery to one specific face of the substrate.

Asymmetric Lithiation-Substitution: The direct C-H functionalization of a protected piperazine can be achieved enantioselectively. mdpi.com Using a chiral ligand such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate in conjunction with sec-butyllithium (B1581126) can deprotonate the C-H bond adjacent to the nitrogen asymmetrically. mdpi.com The subsequent reaction of the resulting chiral lithiated intermediate with an electrophile proceeds with retention of configuration to install the C2 substituent. mdpi.com

Iridium-Catalyzed Asymmetric Synthesis: Recent advances have shown that iridium catalysts can facilitate the regio- and diastereoselective synthesis of C-substituted piperazines from simple imines. nih.gov While this specific example leads to a different substitution pattern, the principle of using a chiral iridium catalyst to control the formation of multiple stereocenters in an atom-economic fashion is a powerful tool that could be adapted for this target. nih.gov

The choice of method depends on factors such as substrate scope, scalability, and the desired level of enantiopurity. Each method's success hinges on a deep understanding of the transition state geometries and non-covalent interactions that govern the stereochemical outcome.

Table 1: Comparison of Potential Asymmetric Synthetic Strategies and Stereocontrol Mechanisms

Synthetic StrategyKey Mechanistic Step for StereocontrolControlling ElementExpected Stereochemical Outcome
Chiral Pool SynthesisInheritance of stereochemistryEnantiopure starting material (e.g., (R)-amino acid)High enantiomeric excess (e.e.) dependent on starting material purity
Chiral AuxiliaryDiastereoselective reduction of a cyclic imine/enamineSteric hindrance from the covalently bonded chiral auxiliaryHigh diastereomeric ratio (d.r.), leading to high e.e. after auxiliary removal
Asymmetric HydrogenationEnantioselective addition of hydrogen across a C=C or C=N bondChiral metal-ligand complex (e.g., Rh-DIPAMP)High e.e.
Asymmetric C-H LithiationEnantioselective deprotonationChiral ligand (e.g., (-)-sparteine) complexed to organolithium baseHigh e.e.

Studies on Reactivity and Selectivity in Functionalization Reactions of the Piperazine Moiety

The piperazine core of this compound contains two secondary amine nitrogens (N1 and N4) that serve as primary sites for functionalization. These two nitrogen atoms are chemically non-equivalent, which introduces the challenge of regioselectivity in reactions such as alkylation, acylation, and arylation. The reactivity of each nitrogen is governed by a combination of steric and electronic factors.

Steric Hindrance: The N1 nitrogen is directly adjacent to the C2 stereocenter, which bears a bulky 4-fluoro-2-methylphenyl group. This substitution creates significant steric hindrance around N1, making it less accessible to incoming electrophiles compared to the N4 nitrogen.

Electronic Effects: The electron-withdrawing inductive effect of the C2-aryl substituent may slightly decrease the nucleophilicity of the adjacent N1 atom relative to N4. However, steric factors are generally considered to be the dominant influence on regioselectivity in these systems.

Regioselective Functionalization: Under kinetically controlled conditions, most functionalization reactions are expected to occur preferentially at the less sterically encumbered N4 position. For example, reaction with a bulky acyl chloride or alkyl halide at low temperatures would likely yield the N4-substituted product as the major isomer.

Achieving functionalization at the more hindered N1 position typically requires a strategic approach. One common method is to use a protecting group strategy. The N4 nitrogen can be selectively protected with a group like tert-butyloxycarbonyl (Boc). With the N4 position blocked, functionalization is directed to the N1 nitrogen. Subsequent deprotection of N4 then yields the N1-functionalized piperazine. The choice of protecting group and catalyst can be crucial for controlling site-selectivity. nih.gov

The synthesis of bis-substituted derivatives also follows these principles. A second functionalization step on a mono-substituted piperazine will be directed to the remaining free nitrogen. The nature of the first substituent can electronically influence the reactivity of the second nitrogen, but steric accessibility remains a key factor. For instance, the synthesis of various arylpiperazine derivatives often involves the reaction of a piperazine with an alkylating agent in the presence of a base like potassium carbonate, which typically proceeds at the less hindered site first. nih.gov

Table 2: Predicted Regioselectivity in Functionalization Reactions

Reaction TypeKey Controlling FactorTypical ConditionsPredicted Major Product
N-Acylation (e.g., with Acetyl Chloride)Steric Hindrance (Kinetic Control)Low temperature, non-polar solventN4-acetyl-(R)-2-(4-fluoro-2-methylphenyl)piperazine
N-Alkylation (e.g., with Benzyl Bromide)Steric HindranceK₂CO₃, Acetonitrile, RefluxN4-benzyl-(R)-2-(4-fluoro-2-methylphenyl)piperazine
Reductive AminationSteric HindranceAldehyde, NaBH(OAc)₃N4-alkyl-(R)-2-(4-fluoro-2-methylphenyl)piperazine
Directed N1-AlkylationProtecting Group Strategy1. Protect N4 (e.g., with Boc₂O) 2. Alkylate N1 3. Deprotect N4N1-alkyl-(R)-2-(4-fluoro-2-methylphenyl)piperazine

Kinetic and Thermodynamic Studies of Ring-Closing and Ring-Opening Processes

Ring-Closing Processes (Synthesis): The most common route to the piperazine skeleton involves the cyclization of a linear 1,2-diamine precursor. nih.gov A typical synthesis of a 2-substituted piperazine involves the double nucleophilic substitution of a 1,2-diaminoethane derivative with a 1,2-dielectrophile, or more commonly, a two-step process involving initial mono-alkylation followed by an intramolecular cyclization.

Ring-Opening Processes: The piperazine ring is generally stable under most physiological and synthetic conditions. Ring-opening is a thermodynamically unfavorable process that requires significant energy input. Cleavage of the C-N or C-C bonds within the ring would typically occur only under harsh conditions, such as high-pressure catalytic hydrogenolysis or reaction with strong reducing agents over extended periods. The stability is conferred by the saturated, strain-free nature of the six-membered ring.

Table 3: Illustrative Kinetic and Thermodynamic Parameters for a General Piperazine Ring-Closing Reaction

Elementary Step (Hypothetical)DescriptionKinetic AspectThermodynamic Aspect
Step 1: N-H Bond Cleavage/ActivationActivation of the primary amine for nucleophilic attackCan be fast with a suitable base or catalyst.Reversible equilibrium.
Step 2: Intramolecular CyclizationNucleophilic attack of one nitrogen onto the electrophilic carbon center to form the C-N bond and close the ring.Rate-determining step; moderate activation energy (ΔG‡).Largely irreversible and thermodynamically favorable (negative ΔG).
Step 3: Final Reduction/DeprotectionConversion of intermediate (e.g., piperazinone, dihydropyrazine) to the final piperazine.Kinetics depend on the specific reaction (e.g., hydride reduction, catalytic hydrogenation).Thermodynamically favorable.

Q & A

Q. What synthetic routes are recommended for (R)-2-(4-Fluoro-2-methylphenyl)piperazine, and how is enantiomeric purity optimized?

Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (R)-enantiomer. For example, vestipitant —a derivative of this compound—was synthesized via a multi-step process starting from N-phenylpiperazine analogs. Key steps include:

  • Chiral intermediates : Use of (S)- or (R)-configured precursors to control stereochemistry.
  • Coupling reactions : Amidation or alkylation at the piperazine nitrogen to introduce substituents (e.g., 3,5-bis-trifluoromethylphenyl groups) .
  • Enantiomeric purity verification : Chiral HPLC or polarimetry to confirm >98% enantiomeric excess (ee).

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the 4-fluoro-2-methylphenyl group resonate at δ 6.8–7.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., observed m/z 315.02 vs. calculated 315.19 for a related analog) .
  • HPLC-UV : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at λmax ≈ 264 nm .

Advanced Research Questions

Q. How do structural modifications at the piperazine ring impact binding affinity to neurokinin-1 (NK1) receptors?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Substituent position : Fluorine at the 4-position of the phenyl ring enhances receptor affinity due to electron-withdrawing effects.
  • Steric effects : Bulky groups (e.g., 3,5-bis-trifluoromethylphenyl) improve selectivity by reducing off-target interactions .
  • In vitro assays : Competitive binding assays using radiolabeled ligands (e.g., [¹²⁵I]-α-MSH) to measure Ki values. Vestipitant exhibits Ki = 7.9 nM for NK1 receptors .

Q. What in vivo models are suitable for evaluating the anxiolytic potential of this compound derivatives?

Methodological Answer:

  • Light/dark exploration test : Measures time spent in aversive (light) vs. safe (dark) zones. MCL0129 reversed stress-induced anxiety in mice at 10 mg/kg .
  • Elevated plus-maze : Quantifies entries into open vs. closed arms. Compounds reducing avoidance of open arms indicate anxiolytic effects .
  • Marble-burying behavior : Suppression of repetitive digging in rodents correlates with anti-compulsive activity .

Key Consideration : Ensure pharmacokinetic compatibility (e.g., oral bioavailability, brain penetration) before in vivo testing.

Q. How can contradictory data on metabolic stability be resolved for this compound?

Methodological Answer: Contradictions in metabolic profiles (e.g., sex-dependent differences in rat liver microsomes) require:

  • Species-specific assays : Compare metabolism in human vs. rodent microsomes.
  • Enzyme phenotyping : Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
  • Kinetic analysis : Calculate Vmax and Km to assess intrinsic clearance differences .

Q. What computational methods support the design of this compound analogs?

Methodological Answer:

  • Molecular docking : Predict binding modes to NK1 receptors using software like AutoDock or Schrödinger. Focus on interactions with residues in the orthosteric pocket .
  • Density Functional Theory (DFT) : Optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection .
  • ADMET prediction : Tools like SwissADME estimate solubility, permeability, and toxicity risks early in design .

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